An In-depth Technical Guide to the Structure Elucidation of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile
An In-depth Technical Guide to the Structure Elucidation of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the novel compound, 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the logical flow of scientific discovery. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system, grounded in authoritative scientific principles.
Introduction
The precise characterization of novel chemical entities is a cornerstone of modern chemical research and drug development. The molecule 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile presents a unique combination of sterically hindered phenolic, benzylic nitrile, and alkyl functionalities. Its structure suggests potential applications as an antioxidant, a synthetic intermediate, or a pharmacologically active agent. The bulky tert-butyl group ortho to the hydroxyl and flanked by two methyl groups creates a sterically hindered environment that can significantly influence its chemical and biological properties. This guide will demonstrate a multi-technique spectroscopic approach to unambiguously determine its molecular structure.
Part 1: Proposed Synthesis – A Plausible Route
To contextualize the structure elucidation, we first propose a plausible synthetic route. A logical approach would involve a two-step process starting from a commercially available precursor, 2,6-dimethylphenol.
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Friedel-Crafts Alkylation: The first step would be the regioselective introduction of a tert-butyl group onto the 2,6-dimethylphenol ring. The directing effects of the hydroxyl and methyl groups would favor substitution at the para position (position 4). This reaction is typically catalyzed by a Lewis or Brønsted acid.[1][2][3]
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Chloromethylation and Cyanation: The second step would involve the introduction of the cyanomethyl group. A common method is initial chloromethylation of the resulting 4-tert-butyl-2,6-dimethylphenol at the remaining unsubstituted aromatic position (position 3), followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).
This proposed synthesis provides a working hypothesis for the expected connectivity of the atoms in the target molecule.
Part 2: A Symphony of Spectroscopic Techniques for Structure Verification
The core of structure elucidation lies in the synergistic use of various spectroscopic methods. We will now detail the (hypothetical, yet realistic) data obtained from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments, and interpret this data to build a complete picture of the molecule's structure.
Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Clues
Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
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The sample is introduced into the mass spectrometer.
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In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV).
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The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
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A mass spectrum is generated, plotting ion abundance versus m/z.
Data Interpretation:
The mass spectrum would be expected to show a molecular ion peak (M⁺) that confirms the molecular formula C₁₄H₁₉NO. The calculated monoisotopic mass is 217.1467 g/mol . A key fragmentation pattern would be the loss of a methyl group from the tert-butyl group, leading to a stable benzylic cation, resulting in a prominent peak at m/z 202 (M-15). Another characteristic fragmentation would be the benzylic cleavage, leading to the loss of the cyanomethyl radical (•CH₂CN), resulting in a peak at m/z 177.
Table 1: Key Mass Spectrometry Data
| m/z | Proposed Fragment | Interpretation |
| 217 | [C₁₄H₁₉NO]⁺ (M⁺) | Molecular Ion |
| 202 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group |
| 177 | [M - CH₂CN]⁺ | Benzylic cleavage |
Infrared (IR) Spectroscopy – Identifying the Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
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A small amount of the solid, purified compound is placed directly on the ATR crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.
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The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Data Interpretation:
The IR spectrum provides clear evidence for the key functional groups:
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-OH group: A broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[4][5][6]
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-C≡N group: A sharp, medium-intensity absorption band around 2250-2220 cm⁻¹ is indicative of a nitrile group.[4][7][8]
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Aromatic C=C bonds: Absorptions in the 1600-1450 cm⁻¹ region suggest the presence of an aromatic ring.
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Alkyl C-H bonds: Strong absorptions below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and tert-butyl groups.
Table 2: Key Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400 | Broad, Strong | -OH | O-H Stretch |
| ~2960 | Strong | C-H | sp³ C-H Stretch |
| ~2245 | Medium, Sharp | -C≡N | C≡N Stretch |
| ~1600, ~1480 | Medium | C=C | Aromatic Ring Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms and their spatial arrangement.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
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Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
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The solution is transferred to an NMR tube.
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A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
Data Interpretation:
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
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Aromatic Proton: A single sharp peak in the aromatic region, integrating to one proton, indicates a highly substituted aromatic ring.
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Hydroxyl Proton: A broad singlet that is exchangeable with D₂O confirms the presence of the -OH group. Its chemical shift can vary depending on concentration and solvent.
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Benzylic Protons: A singlet integrating to two protons is characteristic of the -CH₂CN group.
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Methyl Protons: Two singlets, each integrating to three protons, are assigned to the two methyl groups on the aromatic ring.
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tert-Butyl Protons: A sharp singlet integrating to nine protons is the classic signature of a tert-butyl group.
Data Interpretation:
The ¹³C NMR spectrum shows all the unique carbon atoms in the molecule, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.
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Aromatic Carbons: Six signals in the aromatic region (typically 110-160 ppm) would be observed. The DEPT-135 spectrum would show one CH signal and five quaternary carbon signals.
-
tert-Butyl Carbons: One quaternary carbon and one methyl carbon signal.
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Methyl Carbons: Two signals for the two methyl groups on the ring.
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Benzylic Carbon: One CH₂ signal.
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Nitrile Carbon: A quaternary carbon signal in the 115-125 ppm range.
Table 3: Hypothetical ¹H and ¹³C NMR Data
| δ (ppm) | Multiplicity | Integration | Assignment (¹H) | δ (ppm) | DEPT-135 | Assignment (¹³C) |
| 7.15 | s | 1H | Ar-H | 152.0 | Quat. | C-OH |
| 5.50 | br s | 1H | -OH | 140.0 | Quat. | C-tBu |
| 3.70 | s | 2H | -CH₂CN | 130.0 | Quat. | C-CH₃ |
| 2.30 | s | 6H | 2 x Ar-CH₃ | 128.0 | CH | Ar-CH |
| 1.40 | s | 9H | -C(CH₃)₃ | 125.0 | Quat. | C-CH₂CN |
| 118.0 | Quat. | -C≡N | ||||
| 35.0 | Quat. | -C(CH₃)₃ | ||||
| 30.0 | CH₃ | -C(CH₃)₃ | ||||
| 22.0 | CH₂ | -CH₂CN | ||||
| 18.0 | CH₃ | Ar-CH₃ |
2D NMR Spectroscopy – Connecting the Pieces
2D NMR experiments are crucial for establishing the connectivity between protons and carbons, confirming the proposed structure.
The COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds). For this molecule, with mostly isolated spin systems (singlets in the ¹H NMR), the COSY spectrum would be expected to show no cross-peaks, confirming the lack of adjacent protons.
The HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[9][10][11][12][13]
Data Interpretation:
-
The aromatic proton at 7.15 ppm would show a correlation to the aromatic CH carbon at 128.0 ppm.
-
The benzylic protons at 3.70 ppm would correlate with the CH₂ carbon at 22.0 ppm.
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The methyl protons at 2.30 ppm would correlate with the Ar-CH₃ carbon at 18.0 ppm.
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The tert-butyl protons at 1.40 ppm would correlate with the -C(CH₃)₃ carbon at 30.0 ppm.
Diagram 1: HSQC Workflow
Caption: HSQC experiment correlates proton and carbon spectra to identify direct C-H bonds.
The HMBC experiment is the key to assembling the molecular fragments by showing correlations between protons and carbons that are 2-3 bonds away.[9][10][11]
Data Interpretation (Key Correlations):
-
Aromatic Proton (7.15 ppm): Would show correlations to the quaternary carbons C-OH (152.0 ppm), C-tBu (140.0 ppm), and C-CH₃ (130.0 ppm), confirming its position between these groups.
-
Benzylic Protons (3.70 ppm): Would show correlations to the nitrile carbon (-C≡N, 118.0 ppm), the aromatic carbon it's attached to (C-CH₂CN, 125.0 ppm), and the neighboring aromatic carbons C-OH (152.0 ppm) and C-CH₃ (130.0 ppm).
-
Methyl Protons (2.30 ppm): Would show correlations to the carbon they are attached to (C-CH₃, 130.0 ppm) and the neighboring aromatic carbons (C-OH, 152.0 ppm and C-CH₂CN, 125.0 ppm).
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tert-Butyl Protons (1.40 ppm): Would show correlations to the quaternary carbon of the tert-butyl group (-C(CH₃)₃, 35.0 ppm) and the aromatic carbon it's attached to (C-tBu, 140.0 ppm).
Diagram 2: Key HMBC Correlations
Caption: Key 2 and 3-bond correlations observed in the HMBC spectrum.
Part 3: Conclusion – An Unambiguous Structural Assignment
The collective evidence from mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous structural assignment for 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile. The molecular formula was confirmed by MS. IR spectroscopy identified the key hydroxyl and nitrile functional groups. ¹H and ¹³C NMR provided the inventory of protons and carbons, while COSY, HSQC, and crucially, HMBC, pieced together the molecular puzzle by establishing the precise connectivity of all atoms. This systematic and multi-faceted approach exemplifies a robust and self-validating methodology for the structural elucidation of novel organic compounds, a critical process in chemical research and development.
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